
Methyl 2-(phenylcarbamoylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(phenylcarbamoylmethoxy)benzoate: is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a phenylcarbamoylmethoxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(phenylcarbamoylmethoxy)benzoate typically involves the reaction of methyl 2-hydroxybenzoate with phenyl isocyanate. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(phenylcarbamoylmethoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(phenylcarbamoylmethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the binding sites of proteins and other biomolecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the development of anti-inflammatory, analgesic, or antimicrobial drugs.
Industry: In the materials science industry, this compound can be used in the production of polymers and coatings. Its chemical properties make it suitable for use as a monomer or additive in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(phenylcarbamoylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoylmethoxy group can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity or function. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the phenylcarbamoylmethoxy group.
Methyl 2-benzoylbenzoate: Contains a benzoyl group instead of the phenylcarbamoylmethoxy group.
Methyl 2-(carbamoyloxy)benzoate: Similar but with a carbamoyloxy group instead of the phenylcarbamoylmethoxy group.
Uniqueness: Methyl 2-(phenylcarbamoylmethoxy)benzoate is unique due to the presence of the phenylcarbamoylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in drug design and other applications.
Properties
CAS No. |
20745-67-9 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 2-(2-anilino-2-oxoethoxy)benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)13-9-5-6-10-14(13)21-11-15(18)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
LDBZUMACBAAIBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



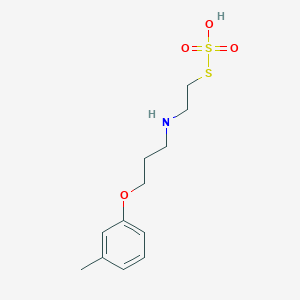
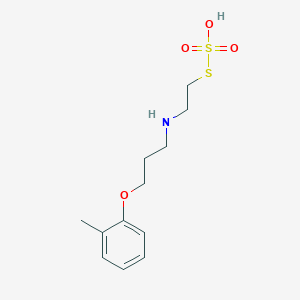

![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
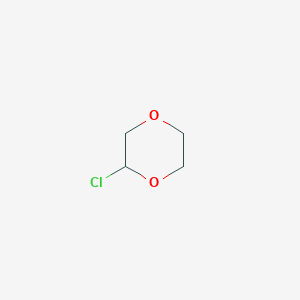
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)

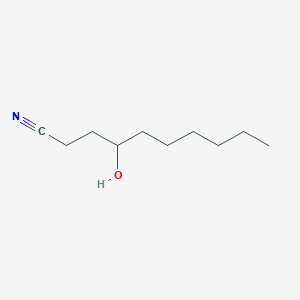

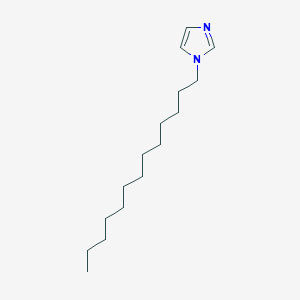
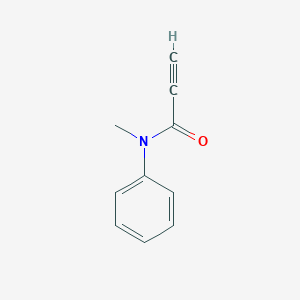
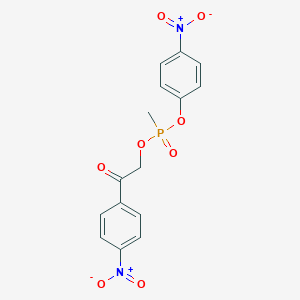
pentasilolane](/img/structure/B14706902.png)
